

# A Technical Guide to the $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy of Triethylsulfonium Iodide

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## Compound of Interest

Compound Name: Triethylsulfonium iodide

Cat. No.: B159113

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) data for **triethylsulfonium iodide**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents an estimated dataset based on the analysis of structurally analogous compounds, namely tetraethylammonium iodide. This information is intended to serve as a valuable reference for researchers in the fields of chemistry and drug development for the identification and characterization of **triethylsulfonium iodide**.

## Predicted NMR Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In **triethylsulfonium iodide**, the ethyl groups are attached to a positively charged sulfur atom. This leads to a deshielding effect on the adjacent methylene ( $-\text{CH}_2-$ ) and methyl ( $-\text{CH}_3$ ) protons and carbons, causing them to resonate at a higher chemical shift (further downfield) compared to a neutral diethyl sulfide.

The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are summarized in the tables below. These estimations are derived from the known NMR data of tetraethylammonium iodide, with adjustments made to account for the difference in electronegativity between sulfur and nitrogen.

Table 1: Predicted  $^1\text{H}$  NMR Data for **Triethylsulfonium Iodide**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Coupling Constant (J) (Hz)	Assignment
~ 3.3	Quartet	6H	~ 7.4	-S <sup>+</sup> -CH <sub>2</sub> -CH <sub>3</sub>
~ 1.4	Triplet	9H	~ 7.4	-S <sup>+</sup> -CH <sub>2</sub> -CH <sub>3</sub>

Solvent: D<sub>2</sub>O

Table 2: Predicted <sup>13</sup>C NMR Data for **Triethylsulfonium Iodide**

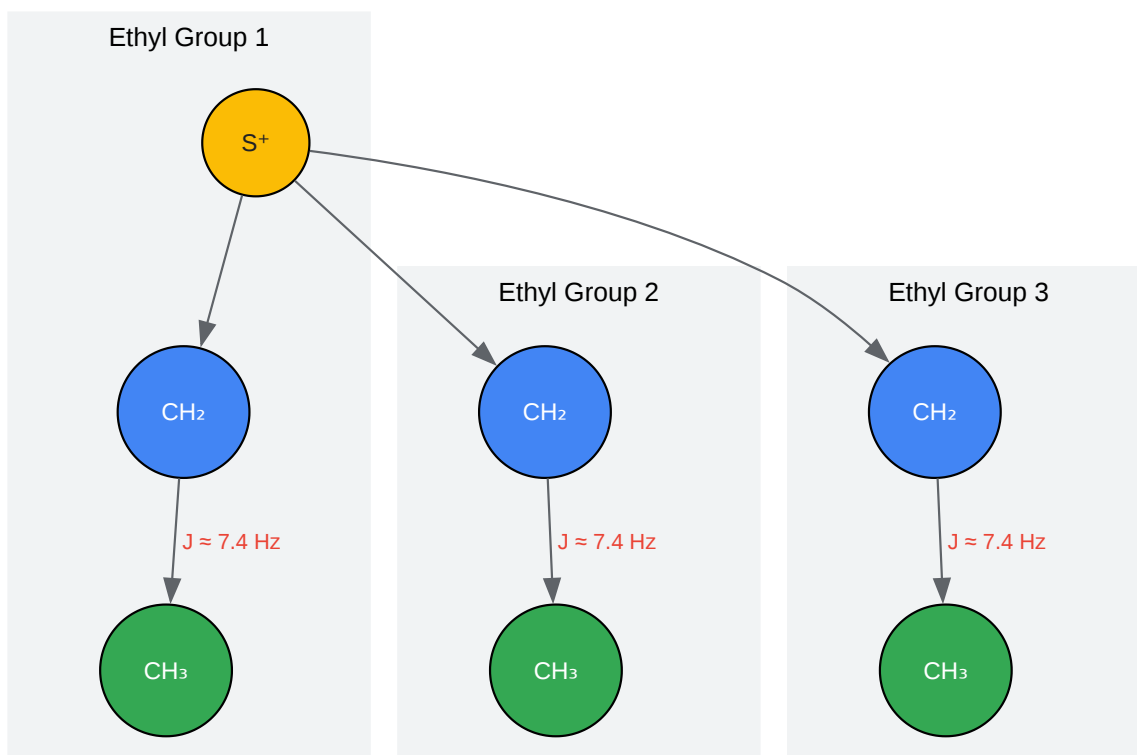
Chemical Shift (δ) (ppm)	Assignment
~ 53	-S <sup>+</sup> -CH <sub>2</sub> -CH <sub>3</sub>
~ 8	-S <sup>+</sup> -CH <sub>2</sub> -CH <sub>3</sub>

Solvent: D<sub>2</sub>O

## Structural Representation and NMR Correlation

The following diagram illustrates the structure of the triethylsulfonium cation and the key through-bond relationships that give rise to the predicted NMR splitting patterns.

## Triethylsulfonium Cation Structure and NMR Correlations



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